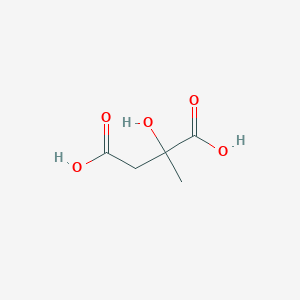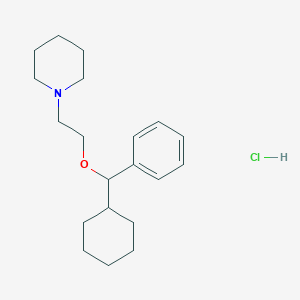
1-(2-((alpha-Cyclohexylbenzyl)oxy)ethyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((alpha-Cyclohexylbenzyl)oxy)ethyl)piperidine hydrochloride, commonly known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Allen and Hanburys, a British pharmaceutical company, and was initially developed as a potential alternative to morphine. AH-7921 is a potent mu-opioid receptor agonist and has been shown to be effective in managing pain in animal studies. However, due to its potential for abuse and addiction, it has been classified as a Schedule I controlled substance in the United States and is not approved for human use.
Wirkmechanismus
AH-7921 acts as a mu-opioid receptor agonist, binding to the same receptors in the brain that are targeted by endogenous opioids such as endorphins. By activating these receptors, AH-7921 can reduce the transmission of pain signals and produce analgesia. However, like other opioids, AH-7921 can also produce euphoria, sedation, and respiratory depression, which can lead to overdose and death.
Biochemische Und Physiologische Effekte
AH-7921 has been shown to produce a range of biochemical and physiological effects in animal studies. In addition to its analgesic properties, AH-7921 has been shown to produce sedation, hypothermia, and decreased locomotor activity in rats. It has also been shown to produce respiratory depression, which is a major concern with opioid drugs.
Vorteile Und Einschränkungen Für Laborexperimente
AH-7921 has several advantages for laboratory experiments. It is a potent mu-opioid receptor agonist and can produce analgesia in animal models. It is also relatively easy to synthesize and can be produced in large quantities. However, its potential for abuse and addiction, as well as its toxicity, limit its use in clinical and preclinical studies.
Zukünftige Richtungen
There are several potential future directions for research on AH-7921. One area of interest is the development of safer and more effective opioid analgesics that can produce analgesia without the risk of addiction and overdose. Another area of interest is the study of AH-7921 as a potential treatment for opioid addiction. Finally, there is a need for further research on the biochemical and physiological effects of AH-7921, as well as its potential for toxicity and overdose.
Synthesemethoden
The synthesis of AH-7921 involves several steps, starting with the reaction of 1,4-cyclohexadiene with benzyl chloride to produce alpha-cyclohexylbenzyl chloride. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol to yield 1-(2-((alpha-Cyclohexylbenzyl)oxy)ethyl)piperidine. The final step involves the reaction of this compound with hydrochloric acid to produce the hydrochloride salt of AH-7921.
Wissenschaftliche Forschungsanwendungen
AH-7921 has been studied extensively in animal models for its analgesic properties. It has been shown to be effective in reducing pain in rats and mice, with a potency similar to that of morphine. However, its potential for abuse and addiction has limited its clinical use. AH-7921 has also been studied for its potential as a treatment for opioid addiction. In one study, AH-7921 was found to reduce the symptoms of withdrawal in rats that were dependent on morphine.
Eigenschaften
CAS-Nummer |
102370-70-7 |
|---|---|
Produktname |
1-(2-((alpha-Cyclohexylbenzyl)oxy)ethyl)piperidine hydrochloride |
Molekularformel |
C20H32ClNO |
Molekulargewicht |
337.9 g/mol |
IUPAC-Name |
1-[2-[cyclohexyl(phenyl)methoxy]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C20H31NO.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)22-17-16-21-14-8-3-9-15-21;/h1,4-5,10-11,19-20H,2-3,6-9,12-17H2;1H |
InChI-Schlüssel |
FQUBIOROYFZHGR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)OCCN3CCCCC3.Cl |
Kanonische SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)OCCN3CCCCC3.Cl |
Synonyme |
1-(2-((alpha-Cyclohexylbenzyl)oxy)ethyl)piperidine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



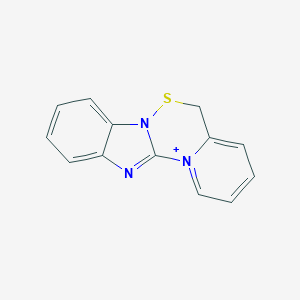
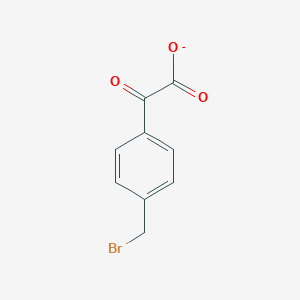
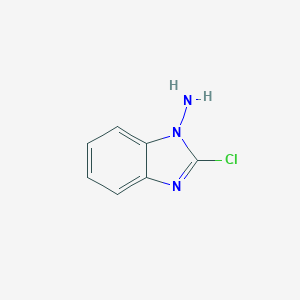
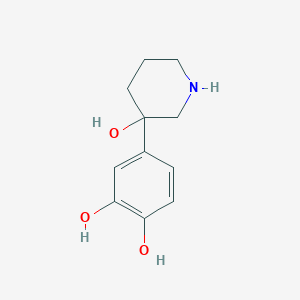

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)
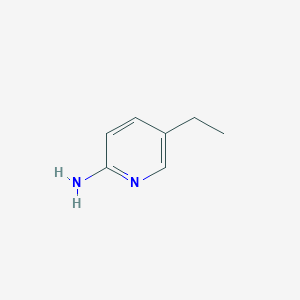


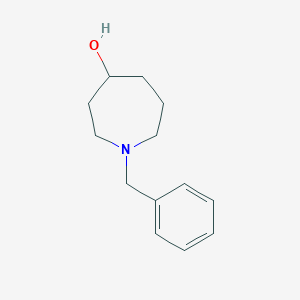

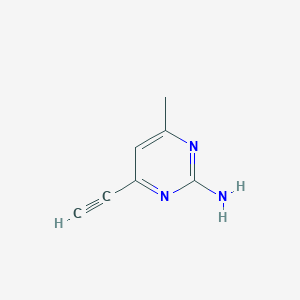
![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)
